molecular formula C19H20N4O2 B2368605 2-phenoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide CAS No. 1448125-73-2

2-phenoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide

Cat. No.: B2368605
CAS No.: 1448125-73-2
M. Wt: 336.395
InChI Key: ZPRKHZLHZCLHBX-UHFFFAOYSA-N
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Description

2-phenoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
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Biological Activity

2-phenoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)propanamide, a compound with a complex structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula and structure:

PropertyValue
IUPAC Name This compound
CAS Number 1448061-02-6
Molecular Weight 336.4 g/mol
Molecular Formula C19H20N4O2

The structure features a phenoxy group, a pyridinyl moiety, and a pyrazolyl unit, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structural components allow it to inhibit or activate various biological pathways, potentially affecting cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For example, it has been tested against several cancer cell lines, demonstrating cytotoxic effects. The following table summarizes the IC50 values against different cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-75.0
HeLa3.5
A5494.2

These results suggest that the compound may serve as a potential lead for developing new anticancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was evaluated against various bacterial strains, yielding the following results:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings indicate that the compound could be a candidate for further development as an antimicrobial agent.

Study on Antiproliferative Effects

A study published in a peer-reviewed journal investigated the antiproliferative effects of the compound on human cancer cell lines. The study concluded that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Clinical Relevance

Another research effort focused on the pharmacokinetics and toxicity profile of the compound in animal models. Results showed that it had favorable absorption characteristics with minimal toxicity at therapeutic doses, suggesting a good safety profile for future clinical applications .

Properties

IUPAC Name

2-phenoxy-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-15(25-17-5-3-2-4-6-17)19(24)21-12-14-23-13-9-18(22-23)16-7-10-20-11-8-16/h2-11,13,15H,12,14H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRKHZLHZCLHBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C=CC(=N1)C2=CC=NC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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